molecular formula C10H13ClN2O B1378814 1-amino-N-phenylcyclopropane-1-carboxamide hydrochloride CAS No. 1803582-96-8

1-amino-N-phenylcyclopropane-1-carboxamide hydrochloride

Cat. No.: B1378814
CAS No.: 1803582-96-8
M. Wt: 212.67 g/mol
InChI Key: FNWLHDYCIGYXGK-UHFFFAOYSA-N
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Description

1-amino-N-phenylcyclopropane-1-carboxamide hydrochloride is a chemical compound offered for research purposes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Cyclopropane-carboxamide derivatives are of significant interest in medicinal chemistry and pharmaceutical research, particularly in the construction of targeted drug delivery systems. Research indicates that compounds with this core structure can serve as key chemical intermediates or linkers in the synthesis of Aptamer-Drug Conjugates (ApDCs) . ApDCs represent a promising approach in targeted cancer therapy, designed to selectively deliver cytotoxic agents to cancer cells by leveraging the target-specificity of nucleic acid aptamers . This strategy aims to increase drug concentration at the tumor site while minimizing off-target effects, a significant challenge in treatments for cancers such as pancreatic ductal adenocarcinoma . The integration of such components into automated solid-phase synthesis systems highlights their value in developing novel and more efficient bioconjugates for research and development . Researchers exploring advanced drug delivery platforms may find this compound useful for further investigation.

Properties

IUPAC Name

1-amino-N-phenylcyclopropane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-10(6-7-10)9(13)12-8-4-2-1-3-5-8;/h1-5H,6-7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWLHDYCIGYXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803582-96-8
Record name Cyclopropanecarboxamide, 1-amino-N-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803582-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Multi-Step Synthesis via Epichlorohydrin and Nitrile Intermediates

This method starts with 2-phenylacetonitrile reacting with epichlorohydrin or its derivatives under basic conditions to form a cyano-substituted oxabicyclo intermediate, which is subsequently hydrolyzed and converted into a cyclopropane ketone intermediate. The key steps include:

  • Step 1: Reaction of 2-phenylacetonitrile with 2-(chloromethyl)oxirane (epichlorohydrin) in the presence of sodium hydroxide or other alkali bases in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide. This yields a cyano-substituted intermediate.
  • Step 2: Hydrolysis of the cyano group under basic conditions to convert it into a carboxylic acid or lactone intermediate, often isolated as (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one.
  • Step 3: Conversion of the acid intermediate to the acid chloride using thionyl chloride, followed by reaction with diethylamine to form the diethyl carboxamide derivative.
  • Step 4: Introduction of the aminomethyl group by reaction with potassium phthalimide, followed by hydrazinolysis or base treatment to liberate the free amine.
  • Step 5: Formation of the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent such as toluene or cyclohexane.

This multi-step process is well-documented and allows for stereochemical control by using chiral epichlorohydrin derivatives, though the use of pyrophoric reagents like sodium hydride in some variants poses handling challenges.

One-Pot Process for Direct Preparation

A more recent and industrially favorable approach involves a one-pot synthesis combining several steps without isolation of intermediates:

  • Step a: React 2-phenylacetonitrile with epichlorohydrin in the presence of sodium hydroxide in dimethyl sulfoxide to form the cyano intermediate.
  • Step b: Hydrolyze the cyano intermediate in situ with sodium hydroxide.
  • Step c: Treat the hydrolyzed intermediate with hydrochloric acid in toluene to form the oxabicyclo ketone.
  • Step d: React the ketone intermediate with potassium phthalimide in dimethylformamide to introduce the phthalimidomethyl group.
  • Step e: Treat with a suitable base to liberate the aminomethyl group.
  • Step f: Convert the free amine to its hydrochloride salt by treatment with hydrochloric acid.
  • Step g: Purify the hydrochloride salt by recrystallization from appropriate solvents.

This process avoids isolation of intermediates, uses safer reagents (avoiding pyrophoric bases), and employs solvents such as toluene, dimethylformamide, and dimethyl sulfoxide, which are common in industrial settings.

Reaction Conditions and Reagents

Step Reagents/Conditions Solvents Notes
a 2-Phenylacetonitrile + epichlorohydrin + NaOH Dimethyl sulfoxide (DMSO) Base: sodium hydroxide preferred
b Hydrolysis with NaOH DMSO or aqueous medium Converts nitrile to acid
c Acid treatment with HCl Toluene Forms oxabicyclo ketone intermediate
d Potassium phthalimide Dimethylformamide (DMF) Introduces phthalimidomethyl group
e Base treatment (e.g., KOH) DMF or suitable solvent Releases free amine
f HCl treatment Toluene or cyclohexane Forms hydrochloride salt
g Purification Hydrocarbon solvents Recrystallization for purity

Stereochemical Considerations

  • The compound exists as stereoisomers due to the cyclopropane ring.
  • Use of chiral epichlorohydrin (e.g., (R)-epichlorohydrin) allows for enantioselective synthesis of the desired isomer.
  • Resolution methods using tartaric acid derivatives have been reported but are less favored industrially due to cost.
  • The one-pot processes are designed to maximize stereochemical purity by starting from chiral precursors and controlling reaction conditions.

Summary Table of Preparation Routes

Method Type Key Steps Advantages Disadvantages
Multi-step synthesis Isolation of intermediates including acid chloride and phthalimide derivatives High stereochemical control Multiple isolations, use of pyrophoric reagents
One-pot synthesis Sequential reactions without isolation, in situ conversions Efficient, safer reagents, scalable Requires careful control of reaction conditions
Resolution method Racemic synthesis followed by chiral resolution High purity enantiomers Expensive resolving agents, less industrially viable

Chemical Reactions Analysis

Types of Reactions: 1-amino-N-phenylcyclopropane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

The compound has the chemical formula C10H13ClN2OC_{10}H_{13}ClN_2O and a molecular weight of approximately 216.68 g/mol. Its structure features a cyclopropane ring with an amino group and a carboxamide functional group attached to a phenyl group, enhancing its solubility and reactivity in biological systems .

Pharmaceutical Research

Therapeutic Potential
1-Amino-N-phenylcyclopropane-1-carboxamide hydrochloride is being investigated for its potential therapeutic uses, particularly in treating neurological disorders. Its structural similarity to neurotransmitters suggests possible interactions with various neural receptors, which could influence signaling pathways associated with inflammation and neuroprotection .

Case Studies

  • Neuroscience Studies : Research has shown that this compound interacts with specific neural receptors, indicating its potential role in modulating neural activity. In vitro studies on neural cultures have demonstrated alterations in receptor activity upon exposure to the compound, suggesting avenues for further pharmacological exploration .
  • Anti-inflammatory Properties : Preliminary studies indicate that compounds related to this compound exhibit anti-inflammatory effects, making them candidates for developing treatments for inflammatory diseases .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and hydrolysis, which are crucial for synthesizing more complex molecules .

Synthesis Methods

  • One-Pot Synthesis : Recent advancements have introduced one-pot synthesis methods that streamline the production of this compound while minimizing yield loss during purification stages. This method employs a single solvent system, enhancing efficiency and reducing costs .

Environmental Science

Soil Microbial Interactions
Research has explored the degradation of this compound in soil environments. Studies indicate that soil microorganisms can utilize this compound as a nitrogen and carbon source, impacting microbial activity and gene expression related to plant growth .

Impact on Plant Growth
Soil incubation studies have shown that the compound can induce gene abundance encoding ACC-deaminases, which are beneficial for plant growth and stress tolerance. This application highlights its potential role in sustainable agricultural practices by enhancing soil health .

Mechanism of Action

The mechanism of action of 1-amino-N-phenylcyclopropane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 1-Amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride (CAS: 1803600-13-6): Differs by a fluorine atom at the para position of the phenyl ring. Molecular formula: C₁₀H₁₂ClFN₂O (identical to the parent compound).
  • 1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide: Replaces the amino group with a cyano group and introduces three chlorine atoms on the phenyl ring. The cyano group increases electron-withdrawing effects, while chlorine atoms may enhance lipophilicity and metabolic stability .

Modifications on the Carboxamide Nitrogen

  • N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide: Features diethyl substitution on the carboxamide nitrogen and a 4-methoxyphenoxy group. The methoxy group improves solubility through polar interactions .
  • N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide :

    • Contains a cyclopropene ring (unsaturated cyclopropane) and dimethyl substitution.
    • The unsaturated ring introduces strain and reactivity differences, impacting conformational dynamics .

Stereochemical and Salt Form Variations

  • (1R,2R)-1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride (CAS: 60903-07-3): Stereoisomer with a carboxylic acid instead of a carboxamide. The (1R,2R) configuration influences chiral recognition in biological systems, while the carboxylic acid group alters ionization and membrane permeability .
  • Ethyl 1-aminocyclopropanecarboxylate hydrochloride (CAS: 42303-42-4): Replaces the carboxamide with an ethyl ester. The ester group increases lipophilicity but reduces hydrolytic stability compared to the carboxamide .

Key Data and Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Reference
1-Amino-N-phenylcyclopropane-1-carboxamide HCl 1803582-96-8 C₁₀H₁₂ClFN₂O 230.67 Phenyl-substituted carboxamide, rigid cyclopropane scaffold
1-Amino-N-(4-fluorophenyl) analog 1803600-13-6 C₁₀H₁₂ClFN₂O 230.67 Fluorine enhances electronegativity and target binding
N,N-Diethyl-2-(4-methoxyphenoxy) derivative - C₂₀H₂₄N₂O₂ 324.42 Diethyl and methoxy groups improve solubility and stability
(1R,2R)-1-Amino-2-phenylcyclopropane acid HCl 60903-07-3 C₁₀H₁₂ClNO₂ 213.66 Chiral carboxylic acid derivative with stereospecific activity

Biological Activity

1-amino-N-phenylcyclopropane-1-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. With the molecular formula C10_{10}H13_{13}ClN2_2O and a molecular weight of approximately 216.68 g/mol, this compound features a cyclopropane ring substituted with an amino group and a phenyl group, which enhances its reactivity and interaction with biological targets .

The compound exists in its hydrochloride form, which improves its solubility in water, making it suitable for various biological applications. The presence of the amino group allows for nucleophilic substitution reactions, while the carboxamide can participate in hydrolysis under different conditions . The cyclopropane structure is known for its inherent ring strain, which can lead to increased reactivity compared to other cyclic compounds.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Neurological Applications : Its ability to interact with neurotransmitter systems suggests potential uses in treating neurological disorders .
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may inhibit the proliferation of certain cancer cell lines without significant cytotoxicity to normal cells .

The biological activity of this compound can be attributed to its interactions with various signaling pathways:

  • Neurotransmitter Modulation : The compound may influence serotonin receptors, particularly the 5-HT(2C) receptor, which is implicated in mood regulation and anxiety .
  • Inflammatory Pathways : It appears to affect pathways related to cytokine production and immune response modulation, although specific mechanisms remain under investigation .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and notable activities of compounds related to this compound:

Compound NameStructure FeaturesNotable Activities
2-Amino-N-phenylcyclopropanecarboxamideSimilar cyclopropane structurePotential anti-cancer properties
N-(4-Methylphenyl)cyclopropanecarboxamideMethyl substituent on phenylAnti-inflammatory effects
N-(2-Thienyl)cyclopropanecarboxamideThiophene substituentAntimicrobial properties

Case Studies and Research Findings

Several studies have investigated the biological activity of cyclopropane derivatives, including this compound:

  • Antitumor Activity Study : A study evaluated the effects of various cyclopropane derivatives on human myeloid leukemia cell lines. Results indicated that these compounds exhibited significant inhibition of cell proliferation while demonstrating minimal toxicity towards normal cells .
  • Neuropharmacological Assessment : Another research effort focused on the interaction of similar compounds with serotonin receptors, highlighting their potential as antidepressants through agonistic activity on the 5-HT(2C) receptor .
  • Inflammation Modulation : Research has shown that derivatives can modulate inflammatory responses by influencing cytokine levels, suggesting their utility in treating chronic inflammatory conditions .

Q & A

Q. What are the primary synthetic routes for 1-amino-N-phenylcyclopropane-1-carboxamide hydrochloride, and what reaction conditions optimize yield?

The compound is typically synthesized via cyclopropane ring formation followed by carboxamide functionalization. Key steps include:

  • Cyclopropanation : Using vinyl precursors (e.g., substituted alkenes) with diazo compounds or via [2+1] cycloaddition under transition metal catalysis (e.g., rhodium).
  • Amidation : Reacting the cyclopropane intermediate with phenyl isocyanate or activated carbonyl derivatives.
    Optimal conditions involve anhydrous solvents (e.g., THF or DCM), temperatures between 0–25°C, and catalytic bases like triethylamine to minimize side reactions. Yields >70% are achievable with rigorous exclusion of moisture .

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?

The strained cyclopropane ring (bond angles ~60°) increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. For example:

  • Amine nucleophiles : Attack the carbonyl group, forming urea derivatives.
  • Reduction : LiAlH4 selectively reduces the amide to a secondary amine without ring opening due to steric hindrance.
    This reactivity is critical for derivatization in drug discovery .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm cyclopropane protons (δ 1.2–2.0 ppm) and amide carbonyl (δ ~165 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
  • Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup> m/z ~235) validates molecular weight.
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in derivatization reactions of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict attack sites:

  • The cyclopropane ring’s electron-deficient carbonyl carbon is favored for nucleophilic addition.
  • Substituent effects (e.g., phenyl groups) are analyzed via Hammett plots to quantify electronic contributions.
    Such models guide experimental design for targeted functionalization .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may promote hydrolysis.
  • Catalyst loadings : Rhodium catalysts at 2 mol% vs. 5 mol% show yield differences due to competing side reactions.
    Systematic DOE (Design of Experiments) studies optimize variables like temperature, catalyst ratio, and reaction time .

Q. How are impurities profiled during scale-up synthesis, and what mitigation approaches are effective?

Common impurities include:

  • Ring-opened byproducts : From hydrolysis under acidic conditions.
  • Diastereomers : Due to incomplete stereocontrol during cyclopropanation.
    Mitigation involves:
  • Chromatographic purification : Prep-HPLC with gradient elution.
  • Kinetic resolution : Chiral auxiliaries or enzymes (e.g., lipases) for enantiomeric separation .

Q. What role does this compound play in drug discovery, particularly as a protease inhibitor precursor?

The cyclopropane scaffold mimics peptide bonds, making it a rigid pharmacophore for protease binding. Applications include:

  • HCV NS3/4A inhibitors : Structural analogs (e.g., glecaprevir intermediates) exploit the cyclopropane’s conformational restraint to enhance target affinity.
  • Antiviral activity : Modifications at the amide nitrogen improve metabolic stability in vivo .

Methodological Notes

  • Retrosynthetic Analysis : Tools like Pistachio/Bkms_metabolic databases propose one-step routes using precursor scoring (plausibility >0.01) .
  • Reaction Monitoring : In-situ IR tracks carbonyl group transformations during synthesis .
  • Data Interpretation : Cross-validate NMR and MS results with PubChem/ECHA databases to resolve structural ambiguities .

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-amino-N-phenylcyclopropane-1-carboxamide hydrochloride
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1-amino-N-phenylcyclopropane-1-carboxamide hydrochloride

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